molecular formula C21H19ClN2O2 B3943618 N-(4-chlorophenyl)-N'-[(4-methoxyphenyl)(phenyl)methyl]urea

N-(4-chlorophenyl)-N'-[(4-methoxyphenyl)(phenyl)methyl]urea

Cat. No. B3943618
M. Wt: 366.8 g/mol
InChI Key: XJTPZZWMGHRWQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-N'-[(4-methoxyphenyl)(phenyl)methyl]urea, also known as CMU, is a chemical compound with potential applications in scientific research. This compound belongs to the class of urea derivatives and has been studied for its potential to modulate the activity of certain receptors in the brain. In

Mechanism of Action

The exact mechanism of action of N-(4-chlorophenyl)-N'-[(4-methoxyphenyl)(phenyl)methyl]urea is not fully understood. However, it is believed to modulate the activity of the sigma-2 receptor, which is involved in various physiological and pathological processes. It has been suggested that this compound may induce apoptosis in cancer cells by activating the sigma-2 receptor.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and modulate the activity of certain receptors in the brain. This compound has also been shown to have analgesic and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-chlorophenyl)-N'-[(4-methoxyphenyl)(phenyl)methyl]urea in lab experiments is its high purity and stability. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important for researchers to take appropriate safety precautions when handling this compound.

Future Directions

There are several future directions for research on N-(4-chlorophenyl)-N'-[(4-methoxyphenyl)(phenyl)methyl]urea. One direction is to further explore its potential as a therapeutic agent for the treatment of cancer. Another direction is to investigate its potential as a modulator of the sigma-2 receptor in the brain. Additionally, research could be conducted to explore the potential of this compound as an analgesic and anti-inflammatory agent. Further studies could also be conducted to investigate the potential toxicity of this compound and to develop appropriate safety guidelines for its use in lab experiments.

Scientific Research Applications

N-(4-chlorophenyl)-N'-[(4-methoxyphenyl)(phenyl)methyl]urea has been studied for its potential to modulate the activity of certain receptors in the brain. It has been shown to have affinity for the sigma-2 receptor, which is involved in various physiological and pathological processes. This compound has also been studied as a potential therapeutic agent for the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

1-(4-chlorophenyl)-3-[(4-methoxyphenyl)-phenylmethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2/c1-26-19-13-7-16(8-14-19)20(15-5-3-2-4-6-15)24-21(25)23-18-11-9-17(22)10-12-18/h2-14,20H,1H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTPZZWMGHRWQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.